L-Glucono-gamma-lactone is a food additive with the E number E575 used as a sequestrant, an acidifier, or a curing, pickling, or leavening agent. It is a lactone of D-gluconic acid.
Future Directions
Further investigation into the genetic basis of L-gulono-gamma-lactone oxidase deficiency: This includes exploring potential gene therapies for scurvy-prone animals, including humans [].
Exploring alternative pathways for L-ascorbic acid synthesis: This research could focus on harnessing microbial systems that utilize L-galactono-gamma-lactone or other precursors [, ].
Related Compounds
D-Glucono-δ-lactone (Glucono-1,5-lactone)
Compound Description: D-Glucono-δ-lactone (GDL) is a lactone derived from glucose. It's commonly used as a food additive for its acidifying properties, as it slowly hydrolyzes to gluconic acid in aqueous solutions. GDL is also naturally present in foods like wine and honey. [, , , , , ] Studies have investigated its potential to improve skin condition, with findings suggesting it may help attenuate skin inflammation, reduce transepidermal water loss, and suppress UVB-induced erythema and pigmentation. [, , ] GDL is also being explored as a potential binder in plant-based meat products to enhance their textural properties. []
Relevance: D-Glucono-δ-lactone is a diastereomer of L-Glucono-gamma-lactone. They share the same molecular formula and connectivity of atoms, but differ in the spatial arrangement of atoms around one or more chiral centers. []
L-Gulono-γ-lactone
Compound Description: L-Gulono-γ-lactone is the direct precursor of L-ascorbic acid (Vitamin C) in the biosynthetic pathway found in most animals, but absent in humans, primates, and guinea pigs. [, , , , , , , , , , , , , ] It is converted to L-ascorbic acid by the enzyme L-gulono-γ-lactone oxidase.
Relevance: L-Gulono-γ-lactone is a structural analog of L-Glucono-gamma-lactone, differing only in the configuration of the hydroxyl group at the C2 carbon. This close structural similarity underscores their relationship in the context of ascorbic acid biosynthesis. [, , , , , , , , , , , , , ]
D-Glucurono-γ-lactone
Compound Description: D-Glucurono-γ-lactone is an oxidized derivative of glucose and plays a role in detoxification processes in the liver. Research suggests that it might be involved in an alternative pathway for L-ascorbic acid biosynthesis in vivo, although its contribution to the overall synthesis is considered minimal. []
Relevance: D-Glucurono-γ-lactone is a diastereomer of L-Glucono-gamma-lactone, sharing the same molecular formula and connectivity of atoms. The difference lies in the spatial arrangement of atoms around their chiral centers. []
L-Galactono-γ-lactone
Compound Description: L-Galactono-γ-lactone serves as the direct precursor to L-ascorbic acid in plants and some algae. [, , , , , ] It is converted to L-ascorbic acid by the enzyme L-galactono-γ-lactone dehydrogenase.
Relevance: L-Galactono-γ-lactone is a structural analog of L-Glucono-gamma-lactone, with a difference in the configuration of the hydroxyl group at the C4 carbon. The similarity in their structures and roles as precursors in ascorbic acid biosynthesis pathways highlights their relevance. [, , , , , ]
γ-Decalactone
Compound Description: γ-Decalactone is a lactone commonly used as a flavoring agent in the food industry due to its peach-like aroma. It is produced industrially through the biotransformation of ricinoleic acid, a major component of castor oil, by specific yeast strains like Yarrowia lipolytica. [, ]
Relevance: While not a direct structural analog of L-Glucono-gamma-lactone, γ-Decalactone is included here because its biosynthesis, particularly the involvement of lactone-forming processes, shares similarities with the metabolic pathways involving L-Glucono-gamma-lactone and related compounds. [, ]
Source
L-Glucono-gamma-lactone can be naturally found in fruits and vegetables, particularly those rich in ascorbic acid. It is also produced through microbial fermentation processes, utilizing specific strains of fungi or bacteria that can convert glucose or other carbohydrates into this lactone.
Classification
L-Glucono-gamma-lactone falls under the classification of:
The synthesis of L-glucono-gamma-lactone can be achieved through various methods:
Microbial Fermentation: Specific strains of fungi such as Aspergillus niger or yeast like Pichia pastoris can convert glucose into L-glucono-gamma-lactone via enzymatic pathways. The enzyme gluconolactonase plays a crucial role in this conversion, facilitating the cyclization of D-gluconic acid into its lactone form.
Chemical Synthesis: L-Glucono-gamma-lactone can also be synthesized chemically through the intramolecular esterification of D-gluconic acid. This process often involves heating the acid under controlled conditions to promote lactonization.
One-Step Synthesis: A recent patent describes a method that utilizes a silane reagent under alkaline conditions to obtain high-purity L-glucono-gamma-lactone from gluconolactone in a single step, highlighting advancements in synthetic methodologies that reduce environmental impact and improve yield.
Technical Details
The production process typically involves:
Isolation of D-gluconic acid from natural sources or chemical synthesis.
Treatment with specific reagents or microbial cultures under optimized conditions (temperature, pH) to promote lactonization.
Molecular Structure Analysis
Structure
L-Glucono-gamma-lactone has a molecular formula of C6H10O6. Its structure consists of a six-membered ring formed by the esterification of the hydroxyl and carboxyl groups present in D-gluconic acid. The lactone structure stabilizes the molecule, making it more resistant to hydrolysis compared to its open-chain form.
Data
Molecular Weight: 178.14 g/mol
Melting Point: Typically ranges around 150 °C
Solubility: Highly soluble in water due to its polar functional groups.
Chemical Reactions Analysis
Reactions
L-Glucono-gamma-lactone participates in several chemical reactions:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to D-gluconic acid.
Oxidation: It can be oxidized to form L-gulono-gamma-lactone, which is a precursor for ascorbic acid.
Reduction: It can undergo reduction reactions to yield various alcohol derivatives.
Technical Details
The hydrolysis reaction is reversible and can be influenced by factors such as temperature and pH. The equilibrium tends to favor the lactone form due to its stability compared to the open-chain structure.
Mechanism of Action
Process
L-Glucono-gamma-lactone acts primarily as an intermediate in the biosynthetic pathway leading to ascorbic acid. The enzyme L-gulono-gamma-lactone oxidase catalyzes its oxidation to ascorbic acid, which is essential for various biological functions including antioxidant activity and collagen synthesis.
Data
The enzymatic conversion involves:
Substrate binding to the active site of the enzyme.
Electron transfer processes that facilitate the conversion into ascorbic acid.
Release of byproducts such as hydrogen peroxide during oxidation.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white crystalline powder.
Odor: Odorless.
Taste: Slightly sweet.
Chemical Properties
Stability: Stable under dry conditions but susceptible to hydrolysis in aqueous solutions.
Reactivity: Reacts with strong acids and bases; sensitive to heat leading to degradation.
Applications
Scientific Uses
L-Glucono-gamma-lactone has several applications:
Food Industry: Used as a coagulant in cheese production and as an acidity regulator due to its mild flavor profile.
Pharmaceuticals: Serves as a precursor for synthesizing vitamin C and other bioactive compounds.
Biotechnology: Utilized in fermentation processes for producing various metabolites and enzymes.
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